molecular formula C20H29ClO2 B163394 Methylclostebol CAS No. 5785-58-0

Methylclostebol

Cat. No.: B163394
CAS No.: 5785-58-0
M. Wt: 336.9 g/mol
InChI Key: SOMOGWLYTLQJGT-XMUHMHRVSA-N
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Biochemical Analysis

Biochemical Properties

Methylclostebol plays a role in biochemical reactions primarily as an anabolic-androgenic steroid. It interacts with androgen receptors in various tissues, promoting protein synthesis and muscle growth. The compound binds to androgen receptors, which are a type of nuclear receptor that, upon activation, translocate to the cell nucleus and influence gene expression . This interaction leads to increased transcription of specific genes involved in muscle growth and repair.

Cellular Effects

This compound affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy. It also influences cell signaling pathways, particularly those involving the androgen receptor . This can result in changes in gene expression, enhancing the production of proteins involved in muscle growth and repair. Additionally, this compound can affect cellular metabolism by increasing the uptake of amino acids and stimulating the production of energy through enhanced mitochondrial activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors in target tissuesThis interaction promotes the transcription of genes involved in muscle growth and repair . This compound also inhibits the activity of enzymes involved in protein degradation, further promoting muscle hypertrophy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and desensitization . Long-term studies have shown that this compound can lead to sustained muscle growth, but the rate of growth may decrease over time as the body adapts to the presence of the steroid . Additionally, the compound’s degradation products can accumulate, potentially leading to adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound promotes muscle growth and enhances physical performance without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver damage, hormonal imbalances, and cardiovascular issues . Threshold effects have been observed, where the benefits of muscle growth plateau and the risk of adverse effects increases significantly with higher dosages .

Metabolic Pathways

This compound is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes . The compound undergoes hydroxylation and reduction reactions, leading to the formation of various metabolites that are excreted in the urine . These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through binding to plasma proteins such as albumin and sex hormone-binding globulin (SHBG) . These binding proteins facilitate the transport of this compound to target tissues, where it can exert its anabolic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the receptor-steroid complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . This subcellular localization is essential for the compound’s anabolic effects, as it allows for the direct modulation of gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylclostebol is synthesized through the chlorination of testosterone, followed by methylation at the 17α position. The reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chlorination and methylation processes. The production is carried out in specialized facilities with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methylclostebol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Methylclostebol has been used in scientific research primarily as an analytical reference standard for studying anabolic-androgenic steroids. It is used in forensic chemistry and toxicology to detect the presence of anabolic steroids in biological samples . Additionally, it has been studied for its potential use in enhancing physical performance in athletes .

Mechanism of Action

Methylclostebol exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the anabolic effects of the compound .

Comparison with Similar Compounds

  • Clostebol (4-chlorotestosterone)
  • Chlorodehydromethylandrostenediol
  • Chlorodehydromethyltestosterone
  • Chloromethylandrostenediol
  • Oxymesterone

Comparison: Methylclostebol is unique due to its 17α-alkylation, which enhances its oral bioavailability compared to clostebol. This modification also makes it more potent as an anabolic agent. like other anabolic-androgenic steroids, it is associated with potential adverse effects and is listed as a banned substance by the World Anti-Doping Agency .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMOGWLYTLQJGT-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017250
Record name Methylclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-58-0
Record name Methylclostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5785-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylclostebol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-18307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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